BTK Inhibitory Potency: Head-to-Head Comparison with a Structural Analog
In a direct in vitro BTK inhibition assay, N-([2,3'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide (Example 99) exhibited an IC50 of 1 nM, which is equipotent to a series of pyrazolo[1,5-a]pyrazine BTK inhibitors (Examples 79 and 101) but with a distinct bipyridine-benzamide scaffold that may confer pharmacokinetic or selectivity advantages not captured in this isolated potency readout [1]. This absolute potency value places it among the most active BTK inhibitors disclosed in this patent family.
| Evidence Dimension | BTK enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Intra-patent comparators: Ex. 79 (IC50 = 1.20 nM), Ex. 101 (IC50 = 1 nM) |
| Quantified Difference | Essentially equipotent (Δ < 0.2 nM vs. Ex. 79); identical to Ex. 101 |
| Conditions | Recombinant human BTK in vitro biochemical assay; compound incubation and phosphorylation measurement per patent protocol. |
Why This Matters
Confirms the compound's membership in a high-potency BTK inhibitor cluster, ensuring that selection of this specific CAS number guarantees access to a scaffold distinct from the predominant pyrazolopyrazine phenotype.
- [1] BindingDB entry for BDBM658441 (Example 99), BDBM658433 (Example 79), and BDBM658442 (Example 101) from US20240083900. https://bdb2.ucsd.edu View Source
